InChI=1S/C11H12N2O/c1-8-4-3-5-9(2)11(8)13-10(14)6-7-12/h3-5H,6H2,1-2H3,(H,13,14)
. The Canonical SMILES is CC1=C(C(=CC=C1)C)NC(=O)CC#N
.
2-cyano-N-(2,6-dimethylphenyl)acetamide is a chemical compound characterized by its unique structure, which includes a cyano group attached to an acetamide moiety and a 2,6-dimethylphenyl substituent. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and organic synthesis.
The compound has the International Union of Pure and Applied Chemistry (IUPAC) name of 2-cyano-N-(2,6-dimethylphenyl)acetamide, with a CAS number of 53984-98-8. It falls under the category of cyanoacetamides, which are known for their reactivity and utility in synthesizing various biologically active molecules .
The synthesis of 2-cyano-N-(2,6-dimethylphenyl)acetamide can be achieved through several methods, with one common approach being the cyanoacetylation of amines. A typical procedure involves the reaction between ethyl cyanoacetate and 2,6-dimethylaniline in a solvent like N,N-dimethylformamide. The reaction is conducted under reflux conditions for approximately 12 hours .
The molecular formula of 2-cyano-N-(2,6-dimethylphenyl)acetamide is , with a molecular weight of 188.23 g/mol. The structural features include:
The compound can undergo various chemical reactions:
Common reagents include:
These reactions often yield heterocyclic compounds that may possess biological activity .
The mechanism of action for 2-cyano-N-(2,6-dimethylphenyl)acetamide involves its interaction with various biological targets. The cyano and carbonyl functionalities contribute significantly to its reactivity, allowing it to participate in nucleophilic attacks or coordination with metal ions in biological systems. This property makes it a valuable building block in the synthesis of more complex pharmacologically active compounds .
The compound's spectral data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure and purity .
2-cyano-N-(2,6-dimethylphenyl)acetamide is utilized in:
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7